![molecular formula C7H4ClN3O B12976521 4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12976521.png)
4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. It is characterized by a pyrido[2,3-d]pyrimidine core with a chlorine atom at the 4-position and a keto group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by intramolecular cyclization . Another approach involves the use of 4-amino-6-chloropyrimidine-5-carbaldehyde, which leads to the formation of 7-amino-4-chloropyrido[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Cyclization Reactions: Intramolecular cyclization can occur, leading to the formation of different pyridopyrimidine derivatives.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include cyanomethyltriphenylphosphonium chloride and 4,6-dichloropyrimidine-5-carbaldehyde . Reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Major Products
The major products formed from the reactions of this compound include various substituted pyridopyrimidine derivatives, which can have different biological activities .
Aplicaciones Científicas De Investigación
4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are important in cancer treatment.
Biological Studies: The compound is studied for its potential to inhibit various enzymes and proteins, making it a valuable tool in biochemical research.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds that have applications in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one involves its interaction with specific molecular targets, such as tyrosine kinases. These interactions can inhibit the activity of these enzymes, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival . This makes the compound a potential candidate for anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloropyrido[2,3-d]pyrimidine: Similar structure but lacks the keto group at the 5-position.
7-Amino-4-chloropyrido[2,3-d]pyrimidine: Contains an amino group at the 7-position instead of the keto group.
Uniqueness
4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one is unique due to its specific substitution pattern and the presence of the keto group at the 5-position. This structural feature contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C7H4ClN3O |
|---|---|
Peso molecular |
181.58 g/mol |
Nombre IUPAC |
4-chloro-8H-pyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C7H4ClN3O/c8-6-5-4(12)1-2-9-7(5)11-3-10-6/h1-3H,(H,9,10,11,12) |
Clave InChI |
DTZFMEZJARIRDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=C(C1=O)C(=NC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


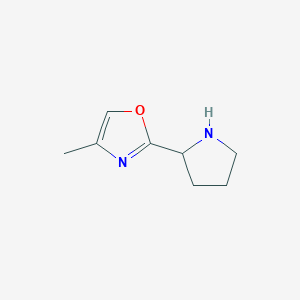
![N-(6-aminohexyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B12976454.png)
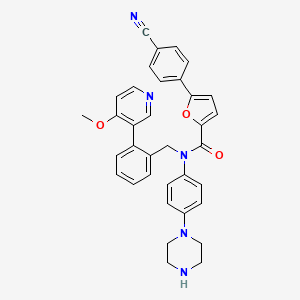
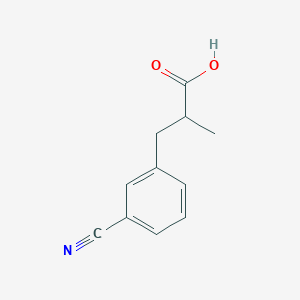

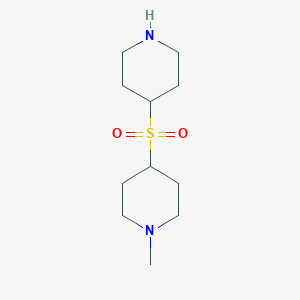
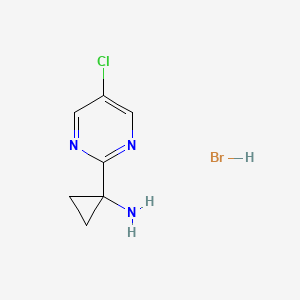
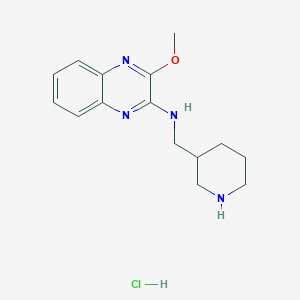
![8-Bromo-4-chloro-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12976492.png)
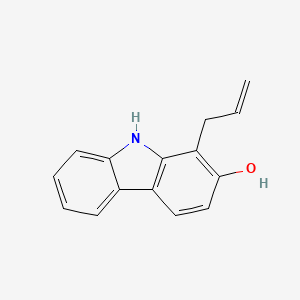
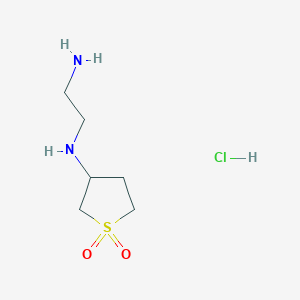
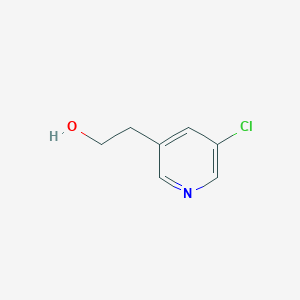
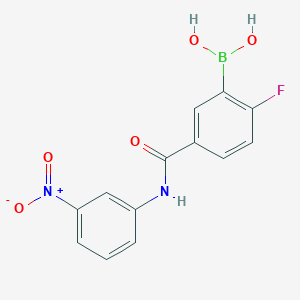
![3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12976526.png)
